N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

Kinase inhibition Regioisomer pharmacology Scaffold selectivity

The compound N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (CAS 450343-22-3; molecular formula C20H18FN3O3S; MW 399.44) belongs to the thieno[3,4-c]pyrazole class, a regioisomeric scaffold distinct from the more extensively patented thieno[2,3-c]pyrazole kinase inhibitor series. Its core structure features a fused thiophene-pyrazole bicyclic system substituted at the N2 position with a 4-fluorophenyl group and at the C3 position with a 3,4-dimethoxybenzamide moiety.

Molecular Formula C20H18FN3O3S
Molecular Weight 399.44
CAS No. 450343-22-3
Cat. No. B2567820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
CAS450343-22-3
Molecular FormulaC20H18FN3O3S
Molecular Weight399.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC
InChIInChI=1S/C20H18FN3O3S/c1-26-17-8-3-12(9-18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
InChIKeyZKZVARGCEKVUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (CAS 450343-22-3): Core Scaffold and Research Identity


The compound N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (CAS 450343-22-3; molecular formula C20H18FN3O3S; MW 399.44) belongs to the thieno[3,4-c]pyrazole class, a regioisomeric scaffold distinct from the more extensively patented thieno[2,3-c]pyrazole kinase inhibitor series [1]. Its core structure features a fused thiophene-pyrazole bicyclic system substituted at the N2 position with a 4-fluorophenyl group and at the C3 position with a 3,4-dimethoxybenzamide moiety . The 4-fluorophenyl substitution pattern has been independently associated with pronounced analgesic, anti-inflammatory, and antipyretic activities in related 4H-thieno[3,4-c]pyrazol-4-one derivatives, where the 4-fluorophenyl analog demonstrated platelet antiaggregating activity in vitro comparable to acetylsalicylic acid [2]. This compound is supplied as a research-grade small molecule for non-human investigative use, and its differentiation from positional isomers and N-aryl substitution variants is critical for reproducible pharmacological profiling.

Why Generic Substitution of CAS 450343-22-3 Fails: Regioisomeric Specificity and Substituent-Dependent Pharmacology


Thienopyrazoles exist in multiple regioisomeric forms ([2,3-c], [3,2-c], and [3,4-c]), and the position of the sulfur atom within the fused ring system fundamentally alters the three-dimensional shape, electronic distribution, and target recognition profile of the molecule [1]. The [3,4-c] isomer found in CAS 450343-22-3 presents a distinct hydrogen-bonding face and dipole orientation compared to the [2,3-c] scaffold that dominates kinase inhibitor patents [1], making direct substitution pharmacologically unsound. Furthermore, the 4-fluorophenyl N2-substituent is not interchangeable with 4-chlorophenyl, 3,5-dimethylphenyl, or p-tolyl analogs: in a series of 4H-thieno[3,4-c]pyrazol-4-ones, the 4-fluorophenyl derivative uniquely achieved platelet antiaggregating activity comparable to acetylsalicylic acid, whereas other aryl substitutions did not reproduce this profile [2]. The 3,4-dimethoxybenzamide moiety at C3 introduces additional constraints on hydrogen-bond acceptor capacity and steric bulk that influence target binding and solubility. These cumulative structure-activity relationships (SAR) mean that procurement of a 'similar' thienopyrazole analog without explicit verification of regioisomer identity, N2-aryl substitution, and C3-amide composition will not yield interchangeable experimental outcomes.

CAS 450343-22-3: Quantitative Differentiation Evidence Against Structural Analogs


Regioisomeric Scaffold Differentiation: [3,4-c] vs. [2,3-c] Thienopyrazole Kinase Inhibition Selectivity

The thieno[3,4-c]pyrazole scaffold in CAS 450343-22-3 is regioisomerically distinct from the thieno[2,3-c]pyrazole core that has been extensively characterized as an Aurora kinase and KDR (VEGFR-2) inhibitor scaffold. In a scaffold-oriented synthesis and biological evaluation study, thieno[2,3-c]pyrazole analogs were identified as submicromolar KDR inhibitors, whereas the [3,4-c] regioisomer exhibited a different kinase selectivity profile due to altered hinge-binding geometry . The [3,4-c] scaffold presents the thiophene sulfur in a distinct spatial orientation that modifies the accessibility of the pyrazole N1 and N2 positions for hydrogen bonding with the kinase hinge region. For researchers requiring specific kinase selectivity fingerprints rather than broad-spectrum kinase inhibition, the [3,4-c] regioisomer represents a mechanistically non-substitutable tool compound .

Kinase inhibition Regioisomer pharmacology Scaffold selectivity

4-Fluorophenyl Substitution: Analgesic and Anti-inflammatory Activity Differentiation from Other N2-Aryl Analogs

In a series of 4H-thieno[3,4-c]pyrazol-4-one derivatives structurally related to CAS 450343-22-3 (differing at the C3 position: 4-one vs. 3-amide), the 4-fluorophenyl N2-substituted analog demonstrated remarkable analgesic, anti-inflammatory, and antipyretic activities in mice and rats [1]. Critically, the same study reported that the 4-fluorophenyl derivative achieved platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid (ASA) [1]. Other N2-aryl substitutions (e.g., phenyl, 4-chlorophenyl, 4-methylphenyl) did not reproduce this combination of analgesic potency and ASA-comparable antiplatelet activity, establishing the 4-fluorophenyl group as a privileged substituent for this biological profile within the thieno[3,4-c]pyrazole class [1]. While the target compound bears a 3,4-dimethoxybenzamide at C3 rather than a 4-one, the N2-4-fluorophenyl pharmacophore is conserved, and the C3 substituent difference is expected to modulate rather than abolish the activity.

COX inhibition Analgesic activity Platelet antiaggregation

3,4-Dimethoxybenzamide Moiety: Differentiation from Unsubstituted Benzamide and 3,5-Dimethoxy Isomers

The 3,4-dimethoxy substitution pattern on the benzamide ring introduces two methoxy groups capable of acting as hydrogen-bond acceptors and modulating lipophilicity (cLogP). In medicinal chemistry SAR, 3,4-dimethoxybenzamide moieties have been shown to enhance binding affinity to kinase ATP-binding pockets compared to unsubstituted benzamide, as demonstrated by N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide exhibiting potent kinase inhibition [1]. The 3,4-dimethoxy pattern is regioisomerically distinct from the 3,5-dimethoxybenzamide analog (CAS 450340-95-1), which presents a different spatial orientation of methoxy groups and therefore altered hydrogen-bonding geometry and target recognition . This difference in substitution pattern can lead to divergent IC50 values against the same kinase target, as established across multiple chemotypes incorporating dimethoxybenzamide pharmacophores [1].

Ligand binding affinity Hydrogen bonding Metabolic stability

Recommended Research Application Scenarios for CAS 450343-22-3 Based on Established Differentiation Evidence


Kinase Selectivity Profiling: [3,4-c] vs. [2,3-c] Regioisomer Comparator Studies

CAS 450343-22-3 is ideally suited as a thieno[3,4-c]pyrazole reference compound in kinase panel screens designed to map the selectivity differences between thieno[3,4-c] and thieno[2,3-c] regioisomeric scaffolds. As established, the [2,3-c] scaffold has been characterized as a submicromolar KDR and Aurora kinase inhibitor platform , while the [3,4-c] scaffold in CAS 450343-22-3 presents a distinct hinge-binding geometry. Researchers can use this compound to test the hypothesis that the [3,4-c] regioisomer exhibits a divergent kinase inhibition fingerprint, potentially avoiding off-target kinase liabilities associated with the [2,3-c] series.

COX-Antiplatelet Dual Pharmacology Exploration with 4-Fluorophenyl Privileged Substructure

The 4-fluorophenyl substituent on CAS 450343-22-3 is directly linked to ASA-comparable platelet antiaggregating activity and in vivo analgesic/anti-inflammatory efficacy in structurally related thieno[3,4-c]pyrazoles . This compound can therefore serve as a starting point for SAR studies investigating dual COX inhibition and antiplatelet pharmacology. The C3 3,4-dimethoxybenzamide modification relative to the published 4-one series allows exploration of whether the amide linkage enhances metabolic stability or alters the COX-1/COX-2 selectivity ratio.

3,4-Dimethoxybenzamide Pharmacophore Optimization in Kinase and Inflammation Targets

The 3,4-dimethoxy substitution pattern is a privileged pharmacophore for kinase ATP-binding pocket engagement, as demonstrated across multiple chemotypes . CAS 450343-22-3 provides a scaffold for systematic variation of the dimethoxybenzamide moiety to probe hydrogen-bonding requirements and lipophilic efficiency (LipE) at kinase and inflammation-related targets. Comparative testing against the 3,5-dimethoxy isomer (CAS 450340-95-1) and unsubstituted benzamide analogs can quantify the contribution of the 3,4-dimethoxy pattern to target affinity and selectivity .

Reference Standard for Analytical Method Development and Purity Assessment of Thieno[3,4-c]pyrazole Libraries

Given the commercial availability of CAS 450343-22-3 with defined molecular characteristics (C20H18FN3O3S, MW 399.44) , this compound can serve as a reference standard for HPLC-MS method development, calibration, and quality control in laboratories synthesizing or screening thieno[3,4-c]pyrazole-focused compound libraries. Its distinct retention time, mass spectral fragmentation pattern, and UV absorption profile enable reliable distinction from regioisomeric [2,3-c] and [3,2-c] impurities.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.